![molecular formula C15H24N4O B4057512 1-cycloheptyl-4-[(1H-imidazol-4-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B4057512.png)
1-cycloheptyl-4-[(1H-imidazol-4-ylmethyl)amino]-2-pyrrolidinone
Overview
Description
1-cycloheptyl-4-[(1H-imidazol-4-ylmethyl)amino]-2-pyrrolidinone, commonly referred to as CMI, is a chemical compound that has been extensively studied in scientific research. This molecule has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated efficient synthesis methods for piperazine-2,6-dione derivatives and their evaluation for anticancer activity. These methods involve the condensation of iminodiacetic acid with various amines, including 1-(3-aminopropyl)imidazole and 2-(pyrrolidin-1-yl)ethanamine, under microwave irradiation to yield corresponding piperazine-2,6-dione derivatives. Subsequent condensation with 1H-indole-2-carboxylic acid produces 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives. Compounds synthesized using this methodology exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).
Anticancer Agent Synthesis
The compound's framework has been leveraged in the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although the compounds did not exhibit significant antisecretory activity, several showed promising cytoprotective properties in ethanol and HCl-induced ulcer models, indicating potential therapeutic applications beyond anticancer activity (Starrett et al., 1989).
Advances in Imidazo[1,2-a]pyridine Synthesis
The last decade has seen significant advances in synthesizing the imidazo[1,2-a]pyridine scaffold, a core structure related to 1-cycloheptyl-4-[(1H-imidazol-4-ylmethyl)amino]-2-pyrrolidinone. Techniques such as multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation have been developed, showcasing the versatility and potential applications of this chemical framework in designing new pharmaceuticals (Pericherla et al., 2015).
properties
IUPAC Name |
1-cycloheptyl-4-(1H-imidazol-5-ylmethylamino)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-15-7-12(17-9-13-8-16-11-18-13)10-19(15)14-5-3-1-2-4-6-14/h8,11-12,14,17H,1-7,9-10H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRMAEHRRSNDDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NCC3=CN=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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